molecular formula C11H11NO B1468350 [3-(2-Oxopropyl)phenyl]acetonitrile CAS No. 1253582-49-8

[3-(2-Oxopropyl)phenyl]acetonitrile

Cat. No. B1468350
CAS RN: 1253582-49-8
M. Wt: 173.21 g/mol
InChI Key: HPAJRWJKMNDWDG-UHFFFAOYSA-N
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Description

[3-(2-Oxopropyl)phenyl]acetonitrile, also known as P2P-phenylacetonitrile, is a synthetic compound with the chemical formula C11H11NO . It has a molecular weight of 173.21 g/mol.

Scientific Research Applications

Substituent Effects on Oxidation and Reduction Potentials

A study on the oxidation and reduction potentials of para-substituted phenylthiyl radicals in acetonitrile reveals insights into the thermochemistry of short-lived phenylsulfenium cations in solution. This research could provide foundational knowledge for understanding the behavior of similar compounds, including "[3-(2-Oxopropyl)phenyl]acetonitrile," in various solvents and under different redox conditions (Larsen et al., 2001).

Fluorescence Sensing of Fluoride

The development of new colorimetric and ratiometric fluorescent chemosensors for fluoride, utilizing phenyl-1H-anthra[1,2-d]imidazole-6,11-dione derivatives in acetonitrile, highlights the potential for creating sensitive detection methods for specific ions or molecules. Such research can pave the way for using "[3-(2-Oxopropyl)phenyl]acetonitrile" in sensing applications or as part of molecular probes (Peng et al., 2005).

High-spin Iron(IV)-oxo Complexes

Investigating high-spin iron(IV)-oxo complexes supported by a trigonal nonheme pyrrolide platform in acetonitrile sheds light on oxygen-atom transfer mechanisms and the mediation of intermolecular C-H oxidation. This type of research can inform the design and synthesis of catalysts or reactive intermediates based on similar structural frameworks, including "[3-(2-Oxopropyl)phenyl]acetonitrile" (Bigi et al., 2012).

Catalysis in Pharmaceutical Synthesis

A novel catalyst for the selective mono-methylation of phenylacetonitrile to 2-phenylpropionitrile using dimethyl carbonate demonstrates the importance of catalyst development in pharmaceutical synthesis. Such methodologies could be applicable to the synthesis of derivatives of "[3-(2-Oxopropyl)phenyl]acetonitrile" for medicinal chemistry applications (Molleti & Yadav, 2017).

Solid Electrolyte Interface Formation

The use of (phenylsulfonyl)acetonitrile as a high-voltage electrolyte additive in lithium-ion batteries to form a solid electrolyte interface illustrates the potential of acetonitrile derivatives in improving energy storage technologies. This suggests possible research directions for "[3-(2-Oxopropyl)phenyl]acetonitrile" in battery materials or as part of electrolyte formulations (Deng et al., 2019).

properties

IUPAC Name

2-[3-(2-oxopropyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-9(13)7-11-4-2-3-10(8-11)5-6-12/h2-4,8H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAJRWJKMNDWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC(=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Oxopropyl)phenyl]acetonitrile

Synthesis routes and methods

Procedure details

A stirred solution of 3-bromophenylacetonitrile (10.0 g, 51.0 mmol), tributyltin methoxide (17.6 mL, 61.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (500 mg, 0.5 mmol), isopropenyl acetate (6.74 mL, 61.2 mmol) and 2-dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl (800 mg, 2 mmol) in toluene (100 mL, degassed) was heated at 100° C. under nitrogen for 6 h. The reaction mixture was cooled to room temperature and EtOAc (30 mL) was added. A solution of potassium fluoride (10 g, 200 mmol) in water (52 mL) was then added and the resulting mixture was stirred overnight. Brine was added and the mixture was filtered through a pad of Celite. The layers were separated and the organic layer was dried over sodium sulfate, filtered (cotton plug) and concentrated under reduced pressure. The residue was purified by silica gel chromatography (0-30% EtOAc in hexanes) to give the title compound (6.1 g, 69% yield) as a brown oil.
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
17.6 mL
Type
reactant
Reaction Step Two
Quantity
6.74 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Two
Quantity
800 mg
Type
catalyst
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
52 mL
Type
solvent
Reaction Step Three
Name
Brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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